molecular formula C12H16N2O2 B12356762 3-(4-Aminopiperidine-1-carbonyl)phenol

3-(4-Aminopiperidine-1-carbonyl)phenol

Katalognummer: B12356762
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: HJZOTHOBKPQVMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Aminopiperidine-1-carbonyl)phenol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phenol group attached to a piperidine ring, which is further substituted with an amino group and a carbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidine-1-carbonyl)phenol typically involves the reaction of 4-aminopiperidine with a phenolic compound under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the piperidine and phenol moieties. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Aminopiperidine-1-carbonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds. These products have diverse applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

3-(4-Aminopiperidine-1-carbonyl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Aminopiperidine-1-carbonyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Aminopiperidine-1-carbonyl)aniline
  • 3-(4-Aminopiperidine-1-carbonyl)benzene
  • 3-(4-Aminopiperidine-1-carbonyl)toluidine

Uniqueness

3-(4-Aminopiperidine-1-carbonyl)phenol is unique due to the presence of both a phenol group and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

(4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C12H16N2O2/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9/h1-3,8,10,15H,4-7,13H2

InChI-Schlüssel

HJZOTHOBKPQVMR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.